6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one
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Overview
Description
6,7-Dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(9H)-one is a heterocyclic compound that belongs to the triazolo-triazepine family This compound is characterized by its unique fused ring structure, which includes both triazole and triazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(9H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminopyrazole with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or triazepine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6,7-Dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(9H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(9H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): Known for its high thermal stability and use in energetic materials.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Exhibits remarkable thermal stability and low impact sensitivity.
Uniqueness: 6,7-Dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(9H)-one stands out due to its specific structural features and the presence of dimethyl groups, which can influence its reactivity and properties
Properties
CAS No. |
62170-15-4 |
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Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6,7-dimethyl-7,9-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one |
InChI |
InChI=1S/C7H9N5O/c1-4-5(2)11-12-3-8-10-7(12)9-6(4)13/h3-4H,1-2H3,(H,9,10,13) |
InChI Key |
QCTAFLGFZJDRNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN2C=NN=C2NC1=O)C |
Origin of Product |
United States |
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